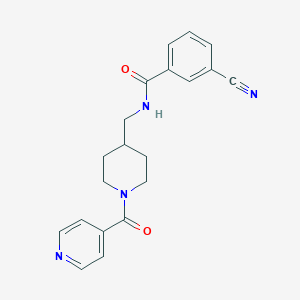

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide”, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Sensing Applications

- Benzamide derivatives, similar to 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide, have been used in colorimetric sensing, particularly for the detection of fluoride anions. One study demonstrated that a compound with a 3,5-dinitrophenyl group showed a distinct color transition in response to fluoride anion, indicating its potential in naked-eye detection of fluoride in solutions (Younes et al., 2020).

Chemical Synthesis and Rearrangement

- Benzamide derivatives have been involved in chemical synthesis and rearrangement processes. For example, a study on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides, closely related to the chemical structure , showed the potential for creating novel compounds through direct acylation reactions (Yokoyama et al., 1985).

Development of Pharmacological Agents

- These compounds have been explored for their potential in pharmacology. A study focusing on pyridine-based histone deacetylase inhibitors identified a lead benzamide with a cyanopyridyl moiety as a potent inhibitor, indicating the potential of similar compounds in pharmacological applications (Andrews et al., 2008).

Material Science and Corrosion Inhibition

- In the field of material science, certain benzamide derivatives have been synthesized and evaluated for their effectiveness in inhibiting corrosion, particularly in acidic media. This highlights another potential application area for similar chemical compounds (Aouine et al., 2011).

Supramolecular Chemistry

- In supramolecular chemistry, benzamide derivatives have been studied for their gelation behavior. This research is crucial in understanding the role of non-covalent interactions in the formation and stability of gels, which has implications for various applications in material science and pharmaceuticals (Yadav & Ballabh, 2020).

Zukünftige Richtungen

Piperidine derivatives have been the subject of numerous scientific studies due to their importance in drug design . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide”, is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the potential pharmacological applications of these compounds .

Wirkmechanismus

Target of Action

The primary target of the compound “3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide” is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) . RORC2, also known as RORγt, is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .

Mode of Action

The compound acts as a potent and selective inverse agonist for RORC2 . An inverse agonist reduces the activity of a receptor beyond its basal level. The compound binds to RORC2, inhibiting the production of Interleukin-17 (IL-17) , a key pro-inflammatory cytokine .

Biochemical Pathways

The compound’s interaction with RORC2 affects the IL-17 pathway . IL-17 is a pro-inflammatory cytokine that plays a crucial role in host defense mechanisms and autoimmune diseases. By inhibiting the production of IL-17, the compound can potentially alleviate the symptoms of autoimmune diseases .

Pharmacokinetics

The compound demonstrates good metabolic stability and oral bioavailability . This means that it is stable in the body, can be effectively absorbed when taken orally, and can reach the necessary sites of action in the body.

Result of Action

The compound’s action results in the reduction of IL-17 levels and potentially the alleviation of inflammation in autoimmune diseases . In a preclinical in vivo animal model, the compound demonstrated the ability to reduce skin inflammation upon oral administration .

Eigenschaften

IUPAC Name |

3-cyano-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c21-13-16-2-1-3-18(12-16)19(25)23-14-15-6-10-24(11-7-15)20(26)17-4-8-22-9-5-17/h1-5,8-9,12,15H,6-7,10-11,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSEFLXARCTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2475055.png)

![2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2475058.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2475061.png)

![2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2475062.png)

![N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475065.png)

![Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride](/img/structure/B2475066.png)

![Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475073.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475074.png)